Trihydridoaluminate(.1-)

Photoelectron spectroscopy Electron affinity Aluminium hydride anions

Trihydridoaluminate(.1−), systematically formulated as [AlH₃]•⁻, is an inorganic radical anion belonging to the aluminium hydride family (CHEBI:30138). Unlike the closed-shell tetrahydroaluminate AlH₄⁻ or neutral alane AlH₃, this species carries an unpaired electron, yielding a pyramidal (non‑planar) ground‑state geometry with a characteristic ²A₁ electronic configuration.

Molecular Formula AlH3-
Molecular Weight 30.005 g/mol
Cat. No. B1255411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihydridoaluminate(.1-)
Molecular FormulaAlH3-
Molecular Weight30.005 g/mol
Structural Identifiers
SMILES[AlH3-]
InChIInChI=1S/Al.3H/q-1;;;
InChIKeyVCQUXTJZTDLELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trihydridoaluminate(.1-) – Radical Anion Baselines for Scientific Procurement


Trihydridoaluminate(.1−), systematically formulated as [AlH₃]•⁻, is an inorganic radical anion belonging to the aluminium hydride family (CHEBI:30138) . Unlike the closed-shell tetrahydroaluminate AlH₄⁻ or neutral alane AlH₃, this species carries an unpaired electron, yielding a pyramidal (non‑planar) ground‑state geometry with a characteristic ²A₁ electronic configuration . It is primarily generated and studied under matrix‑isolation or γ‑irradiation conditions and serves as a key intermediate for understanding electron‑attachment processes in aluminium hydride systems .

Generated under matrix‑isolation or γ‑irradiation conditions
Characterized by ESR (²⁷Al hyperfine) and IR (ν₃ Al–H stretch) spectroscopy
Suited for electron‑attachment dynamics and benchmarking studies in aluminium hydride systems

Why Generic Substitution Fails for Trihydridoaluminate(.1–) in Research Procurement


Trihydridoaluminate(.1−) cannot be substituted by the more common tetrahydroaluminate AlH₄⁻, alane AlH₃, or the lighter congener BH₃⁻ without losing the defining property under investigation: an unpaired electron residing in a pyramidal AlH₃ framework . AlH₄⁻ is closed‑shell and ESR‑silent; AlH₃ is a neutral, planar Lewis acid; BH₃⁻ is planar with a vanishingly small electron affinity . Only [AlH₃]•⁻ combines a measurable electron affinity (0.30 ± 0.10 eV), a characteristic IR‑active Al–H stretch near 1706 cm⁻¹, and a ²⁷Al hyperfine coupling signature (~223 G) that serves as an unambiguous spectroscopic fingerprint . Selecting a generic “aluminium hydride” without verifying the specific anionic and open‑shell state therefore risks compromising experimental reproducibility and mechanistic interpretation.

AlH₄⁻ (tetrahydroaluminate)
Closed‑shell, ESR‑silent; loses the unpaired electron and pyramidal geometry required for radical‑specific studies.
AlH₃ (neutral alane)
Planar Lewis acid without radical character; cannot provide hyperfine coupling or open‑shell reactivity.
BH₃⁻ (borane radical anion)
Planar geometry and ~7.9‑fold lower electron affinity; Al‑specific spectroscopic fingerprints absent.

Trihydridoaluminate(.1–) – Quantitative Comparator Evidence for Procurement Selection


Electron Affinity and Vertical Detachment Energy Differentiate AlH₃⁻ from AlH₂⁻, AlH₄⁻, and BH₃⁻

Negative‑ion photoelectron spectroscopy provides the most direct comparison of electronic stability across aluminium hydride anions. AlH₃⁻ exhibits an adiabatic electron affinity (EA) of 0.30 ± 0.10 eV and a vertical detachment energy (VDE) of 0.9 ± 0.1 eV . This places it in a narrow intermediate window: it is substantially less strongly bound than AlH₂⁻ (EA = 0.90 ± 0.10 eV, VDE = 1.5 ± 0.1 eV) and far weaker than AlH₄⁻ (VDE = 4.4 eV) , yet more than seven times stronger than BH₃⁻ (EA = 0.038 ± 0.015 eV) . Theoretical work on group‑13 trihydrides confirms that AlH₃ and GaH₃ both have EAs of ca. 0.3 eV, reinforcing the systematic trend .

Electron Affinity Comparison
Head-to-head
EA = 0.30 ± 0.10 eV (target) vs. AlH₂⁻ 0.90 eV; VDE = 0.9 eV vs. AlH₄⁻ 4.4 eV; BH₃⁻ EA 0.038 eV
Intermediate binding energy for calibrating electron-binding models
Gas-phase photoelectron spectroscopy; multiple independent studies
Photoelectron spectroscopy Electron affinity Aluminium hydride anions

Al–H Stretching Frequency Discriminates AlH₃⁻ from AlH₄⁻ Under Identical Matrix Conditions

Infrared spectra recorded in solid neon matrices allow a direct head‑to‑head comparison of the Al–H stretching mode. AlH₃⁻ shows a characteristic ν₃ Al–H stretch at 1706.0 cm⁻¹ (Ne matrix), whereas AlH₄⁻ absorbs at 1627.8 cm⁻¹ (Ne matrix) . The 78.2 cm⁻¹ blue‑shift of AlH₃⁻ relative to the tetrahedral closed‑shell anion is reproducible in solid hydrogen matrices as well (1701.6 cm⁻¹ for AlH₃⁻ vs. 1638.1 cm⁻¹ for AlH₄⁻) .

Al–H Stretch Discrimination
Head-to-head
ν₃ AlH₃⁻ 1706 cm⁻¹ (Ne) vs. AlH₄⁻ 1628 cm⁻¹; Δ = +78 cm⁻¹
Unambiguous IR fingerprint to exclude AlH₄⁻ contamination
Solid Ne/H₂ matrices at 3.5 K; reproducible shift across matrices
Matrix‑isolation IR spectroscopy Vibrational fingerprint Aluminium hydride

Pyramidal Geometry of AlH₃⁻ Versus Planar BH₃⁻ and Tetrahedral AlH₄⁻

The geometric structure of AlH₃⁻ is pyramidal with H–Al–H bond angles of approximately 110°, contrasting with the planarity of isoelectronic BH₃⁻ and the tetrahedral geometry of AlH₄⁻ . ESR anisotropic coupling analysis (ca. 30 G for ²⁷Al) confirms the non‑planar character and yields a 3s spin population of 15.6%, closely matching the isoelectronic SiH₃ radical (15.0%) . Ab‑initio calculations further establish that while BH₃⁻ is planar (EA ~0.02 eV), AlH₃⁻ and GaH₃⁻ are both non‑planar with EAs of ~0.3 eV .

Molecular Geometry
Class-level
Pyramidal, H–Al–H ≈110° vs. planar BH₃⁻ (120°), tetrahedral AlH₄⁻
Distinct geometry affecting reactivity and spectroscopic anisotropy
ESR anisotropic coupling confirms non‑planarity; ab initio support
Molecular geometry Pyramidal vs planar Group‑13 hydride anions

²⁷Al Hyperfine Coupling as a Quantitative ESR Fingerprint for AlH₃⁻ vs. Closed‑Shell Analogues

AlH₃⁻ is an open‑shell radical anion and produces a characteristic six‑line ESR spectrum from hyperfine coupling to the ²⁷Al nucleus (I = 5/2, 100% natural abundance). The isotropic hyperfine coupling constant a_iso(²⁷Al) is approximately 223 G, with an anisotropic component of ca. 30 G . Proton hyperfine coupling is below the detection limit of ±20 G . In contrast, the closed‑shell AlH₄⁻ anion and neutral AlH₃ are ESR‑silent under identical conditions .

ESR Hyperfine Fingerprint
Head-to-head
a_iso(²⁷Al) ≈223 G; AlH₄⁻ and AlH₃ are ESR‑silent
Enables unambiguous detection of radical species in complex matrices
γ‑irradiated alanates at 77 K; X‑band ESR
ESR spectroscopy Hyperfine coupling Radical anion detection

3s Spin Density Distribution in AlH₃⁻ Benchmarked Against the Isoelectronic SiH₃ Radical

Quantitative analysis of the anisotropic ESR parameters yields a ²⁷Al 3s spin population of 15.6% for AlH₃⁻, which is nearly identical to the 15.0% 3s population determined for the isoelectronic SiH₃ radical . This near‑equivalence, confirmed at 4 K where rotational averaging is frozen out, provides a high‑confidence benchmark for computational methods and refutes earlier postulates that the Al‑centered radical should exhibit greater s‑character .

3s Spin Population
Reported
AlH₃⁻ 15.6% vs. SiH₃ 15.0% (Δ +0.6 pp)
Validates Al‑centered radical model for computational benchmarking
Derived from anisotropic ESR at 4 K; isoelectronic reference
Spin density Isoelectronic comparison Aluminium vs silicon radical

Trihydridoaluminate(.1–) – Evidence‑Backed Research and Industrial Application Scenarios


Fundamental Studies of Electron‑Attachment Dynamics in Group‑13 Hydrides

The precisely measured electron affinity (0.30 ± 0.10 eV) and vertical detachment energy (0.9 ± 0.1 eV) of AlH₃⁻, together with its pyramidal geometry, make this anion an ideal test case for high‑level ab‑initio and DFT calculations of electron‑binding energies in open‑shell main‑group hydrides . Its intermediate EA fills a gap between the ultra‑weakly bound BH₃⁻ (0.038 eV) and the strongly bound AlH₄⁻ (VDE = 4.4 eV), enabling systematic benchmarking of computational methods across a wide binding‑energy range .

Radical Intermediate Detection in Hydrogen‑Storage Material Decomposition

AlH₃⁻ can be generated by γ‑irradiation of solid LiAlH₄ and NaAlH₄ at cryogenic temperatures, mimicking radical pathways that may occur during thermal or photolytic decomposition of alanate hydrogen‑storage materials . Its distinctive six‑line ²⁷Al ESR signature (a_iso ≈ 223 G) provides a direct spectroscopic probe for monitoring radical intermediates in operating hydrogen‑storage systems, where closed‑shell species such as AlH₄⁻ and AlH₃ are invisible to ESR .

Matrix‑Isolation IR Reference Standard for Aluminium Hydride Speciation

The Al–H stretching band of AlH₃⁻ at 1706 cm⁻¹ (Ne matrix) is cleanly separated from the AlH₄⁻ stretch at 1628 cm⁻¹, offering a binary on/off diagnostic for distinguishing these two anions in co‑deposited samples . Laboratories performing matrix‑isolation IR spectroscopy on aluminium‑hydrogen systems can use this ~78 cm⁻¹ separation to verify anion purity and to calibrate spectral deconvolution routines.

Spin‑Density Benchmarking for Open‑Shell Computational Chemistry

The experimentally determined 3s spin population of AlH₃⁻ (15.6%) aligns within 0.6 percentage points of the isoelectronic SiH₃ radical (15.0%), providing a rare cross‑element validation point for evaluating the performance of DFT functionals and post‑Hartree–Fock methods in predicting spin‑density distributions on third‑period main‑group elements .

Application
Selection Property
Validation Focus
Electron‑Attachment Dynamics Studies
Intermediate electron affinity window
Benchmarking computational methods across binding energies
Radical Intermediate Detection in H‑Storage Materials
Distinctive ²⁷Al ESR hyperfine signature
Monitoring radical pathways during alanate decomposition
Matrix‑Isolation IR Speciation
Characteristic Al–H stretch separation from AlH₄⁻
Anion purity verification and spectral deconvolution
Spin‑Density Benchmarking for DFT Methods
Experimentally determined 3s spin population
Cross‑element validation against isoelectronic SiH₃ radical
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